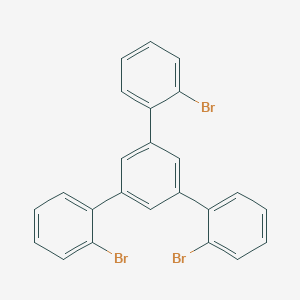
1,3,5-Tris(2-bromophenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(2-bromophenyl)benzene is a halogenated aromatic monomer. It has three bromo substituents around an aromatic ring .
Synthesis Analysis
The synthesis of 1,3,5-Tris(2-bromophenyl)benzene involves cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction of 2-aminophenylboronic acid with 1,3,5-triiodobenzene has been used . The synthesis is also reported to be dependent on the choice of substrate .Molecular Structure Analysis
The molecular formula of 1,3,5-Tris(2-bromophenyl)benzene is C24H15Br3 . The exact mass is 539.87200 .Chemical Reactions Analysis
1,3,5-Tris(2-bromophenyl)benzene has been used as a precursor in the fabrication of large-scale, non-multihole, and single-layer porous covalent organic frameworks (pCOFs) on the Ag (111) surface . The heating rate and growth temperature have a strong impact on the size and quality of the pCOFs .Physical And Chemical Properties Analysis
The density of 1,3,5-Tris(2-bromophenyl)benzene is 1.626±0.06 g/cm3. It has a boiling point of 547.5±45.0 °C and a melting point of 159-160 °C .Scientific Research Applications
1. Synthesis of 2D Covalent Organic Frameworks 1,3,5-Tris(2-bromophenyl)benzene is used in the on-surface synthesis of two-dimensional (2D) covalent organic frameworks. The synthesis process is dependent on the choice of substrate and is carried out under ultra-high vacuum conditions .
2. Fabrication of Porous Covalent Organic Frameworks This compound is used as a precursor in the on-surface synthesis of porous covalent organic frameworks (pCOFs). The size and quality of the pCOFs can be controlled by adjusting the heating rate and growth temperature .
Development of Adsorption Membranes
1,3,5-Tris(2-bromophenyl)benzene can be used to synthesize porous aromatic frameworks. These frameworks can be used in the development of adsorption membranes to treat organic pollutants .
4. Fabrication of Organic Light Emitting Diodes (OLEDs) This compound is also used in the fabrication of pyridine-based high-efficiency organic light emitting diodes (OLEDs) .
Fabrication of Proton Exchange Membranes
1,3,5-Tris(2-bromophenyl)benzene can be used to fabricate proton exchange membranes (PEMs) by covalently linking polybenzimidazole (PBI) and 1,3,5-tris(bromomethyl)benzene as part of the tri-functional bromomethyls for fuel cell applications .
6. Synthesis of Trifluoroacetamide Derivative Triaza [3 3 ]cyclophane This compound is also used in the synthesis of trifluoroacetamide derivative triaza [3 3 ]cyclophane .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1,3,5-Tris(2-bromophenyl)benzene is the formation of two-dimensional (2D) covalent organic frameworks (COFs) . These COFs are synthesized on various substrates such as graphite (001), Cu (111), and Ag (110) . The choice of substrate significantly influences the synthesis .
Mode of Action
1,3,5-Tris(2-bromophenyl)benzene acts as a building block in the on-surface synthesis of COFs . The compound interacts with its targets under ultra-high vacuum conditions . The heating rate and growth temperature are two main factors that impact the size and quality of the pCOFs .
Biochemical Pathways
The compound is involved in the synthesis of COFs, which are a class of porous polymers with potential applications in gas storage, catalysis, and sensing
Result of Action
The action of 1,3,5-Tris(2-bromophenyl)benzene results in the formation of large-scale, non-multihole, and single-layer pCOFs on the Ag (111) surface . The band gap of the pCOFs has been measured to be approximately 3.01 eV .
Action Environment
The action of 1,3,5-Tris(2-bromophenyl)benzene is influenced by environmental factors such as the choice of substrate and the conditions under which the synthesis takes place . For instance, the heating rate and growth temperature have a strong impact on the size and quality of the pCOFs .
properties
IUPAC Name |
1,3,5-tris(2-bromophenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCRAMFEOFEFKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(2-bromophenyl)benzene | |
Q & A
Q1: How does TBPB interact with metal surfaces and what are the downstream effects?
A1: TBPB exhibits interesting reactivity when deposited on metal surfaces like copper (Cu(111)) [, ]. Instead of undergoing the expected Ullmann coupling, the steric hindrance from its structure leads to a different reaction pathway. TBPB undergoes chemisorption on the copper surface, which activates the ortho C-H bonds []. This activation triggers dehydrogenative coupling reactions, leading to the formation of novel nanostructures.
Q2: Can TBPB undergo other types of reactions on metal surfaces besides dehydrogenative coupling?
A2: Yes, research has shown that TBPB can undergo dehydrobrominative cross-coupling on silver surfaces []. This unexpected reaction occurs between identical TBPB molecules, leading to the formation of larger structures. The selectivity of this cross-coupling is influenced by the substrate's catalytic activity and molecular assembly effects. Theoretical calculations suggest a reaction mechanism involving regioselective C-H bond activation of debrominated TBPB followed by selective C-C coupling of radical intermediates []. This finding expands the potential applications of TBPB in on-surface synthesis for creating diverse molecular architectures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

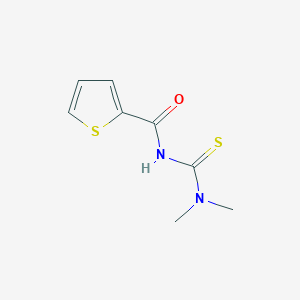
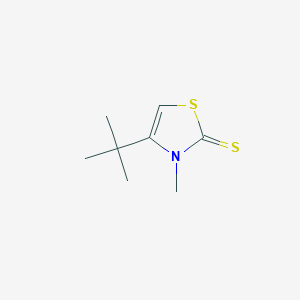


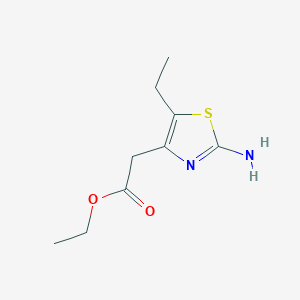

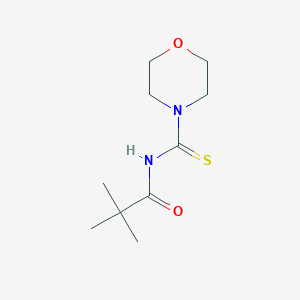
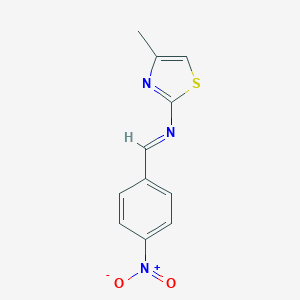
![5-phenyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium](/img/structure/B372298.png)
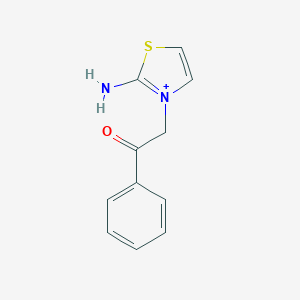
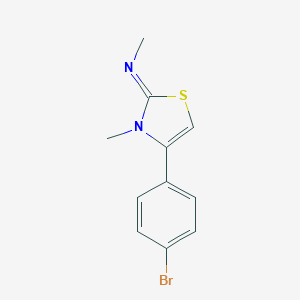

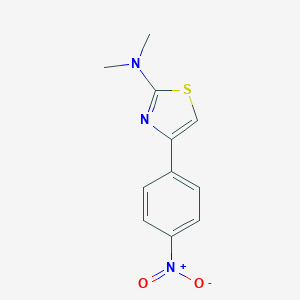
![5-Bromo-6-{4-nitrophenyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B372304.png)